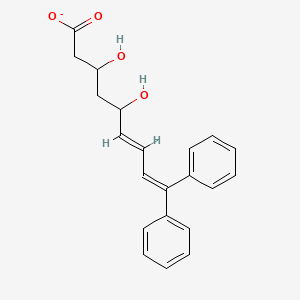
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The hydroxyl groups can be introduced through selective oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like PCC or potassium permanganate.
Reduction: The diene system can be reduced to a saturated alkane using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, potassium permanganate.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Alkyl halides, acid chlorides, and bases like sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated alkanes.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and diene system allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate: shares similarities with other conjugated diene compounds and hydroxylated organic molecules.
Retigabine derivatives:
3-allylseleno-6-alkylthiopyridazines: These compounds exhibit similar chemical properties and are investigated for their biological activities.
Propriétés
Formule moléculaire |
C21H21O4- |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate |
InChI |
InChI=1S/C21H22O4/c22-18(14-19(23)15-21(24)25)12-7-13-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,18-19,22-23H,14-15H2,(H,24,25)/p-1/b12-7+ |
Clé InChI |
SVNZFZBUGCHAET-KPKJPENVSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C(=C/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=CC=CC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)
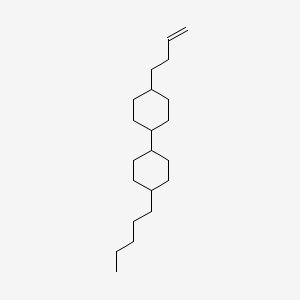
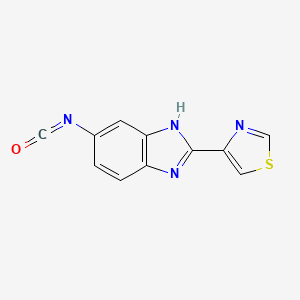
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)

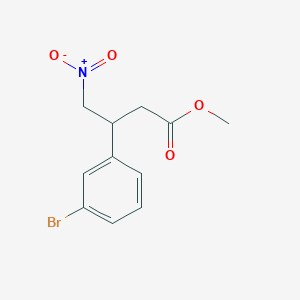
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)


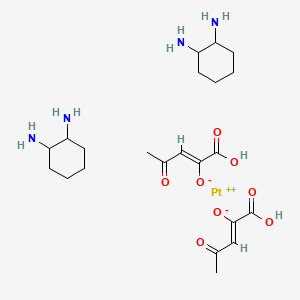
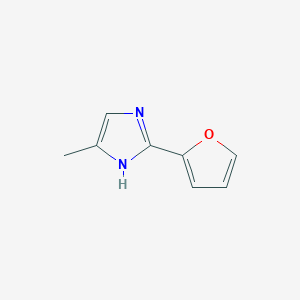
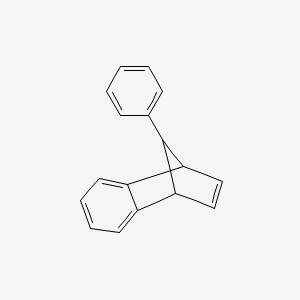
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
